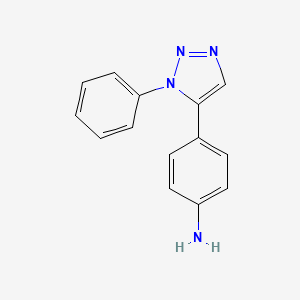
4-(1-Phenyl-1H-1,2,3-triazol-5-yl)aniline
Description
4-(3-phenyltriazol-4-yl)aniline is an organic compound that features a triazole ring substituted with a phenyl group and an aniline moiety
Properties
CAS No. |
1232431-71-8 |
|---|---|
Molecular Formula |
C14H12N4 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-(3-phenyltriazol-4-yl)aniline |
InChI |
InChI=1S/C14H12N4/c15-12-8-6-11(7-9-12)14-10-16-17-18(14)13-4-2-1-3-5-13/h1-10H,15H2 |
InChI Key |
NPUDTHKSWBIMPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=N2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of phenylhydrazine with an appropriate alkyne to form the triazole ring, followed by nucleophilic substitution to introduce the aniline group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-phenyltriazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings .
Scientific Research Applications
4-(3-phenyltriazol-4-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(3-phenyltriazol-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the aniline group can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenyltriazole derivatives: Compounds with similar triazole rings but different substituents.
Aniline derivatives: Compounds with aniline moieties but different substituents on the aromatic ring
Uniqueness
4-(3-phenyltriazol-4-yl)aniline is unique due to the combination of the triazole and aniline functionalities, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


